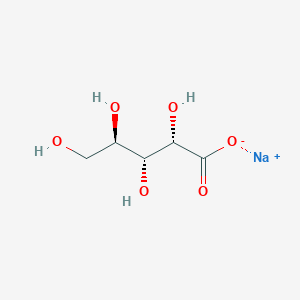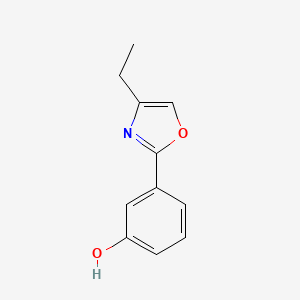
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline is a complex organic compound that features a phenylamine core substituted with methoxy groups and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline typically involves multiple steps. One common approach is to start with a phenylamine derivative, which undergoes methoxylation to introduce methoxy groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Wirkmechanismus
The mechanism of action of 3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. This can lead to changes in cell signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,5-Dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone: This compound shares a similar structure but differs in the position and type of substituents.
3-(4-methylpiperazin-1-yl)aniline: Another related compound with a piperazine moiety, but with different functional groups on the phenyl ring.
Uniqueness
3,5-Dimethoxy-4-(2-(4-methylpiperazin-1-yl)ethoxy)aniline is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both methoxy groups and the piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C15H25N3O3 |
|---|---|
Molekulargewicht |
295.38 g/mol |
IUPAC-Name |
3,5-dimethoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C15H25N3O3/c1-17-4-6-18(7-5-17)8-9-21-15-13(19-2)10-12(16)11-14(15)20-3/h10-11H,4-9,16H2,1-3H3 |
InChI-Schlüssel |
BERDJDQCENMWCG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCOC2=C(C=C(C=C2OC)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Formyl-2,3-dihydronaphtho[2,3-b]furane](/img/structure/B8321320.png)




![[4-(2-Chloro-pyridin-3-yl)-5-fluoro-pyrimidin-2-yl]-methyl-amine](/img/structure/B8321355.png)







